2-tert-Butyl-5-phenyl 4-[(4-piperidin-1-ylphenyl)amino]isothiazol-3(2H)-one 1,1-dioxide
Overview
Description
“2-tert-Butyl-5-phenyl 4-[(4-piperidin-1-ylphenyl)amino]isothiazol-3(2H)-one 1,1-dioxide” is a chemical compound with the molecular formula C24H29N3O3S . It has a molecular weight of 439.58 g/mol . The compound is solid in physical form and should be stored in an inert atmosphere at 2-8°C .
Molecular Structure Analysis
The compound has a complex molecular structure. The IUPAC name for this compound is 2-tert-butyl-1,1-dioxo-5-phenyl-4-(4-piperidin-1-ylanilino)-1,2-thiazol-3-one . The InChI code is 1S/C24H29N3O3S/c1-24(2,3)27-23(28)21(22(31(27,29)30)18-10-6-4-7-11-18)25-19-12-14-20(15-13-19)26-16-8-5-9-17-26/h4,6-7,10-15,25H,5,8-9,16-17H2,1-3H3 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 439.6 g/mol . It has a XLogP3-AA value of 4.5, indicating its lipophilicity . The compound has one hydrogen bond donor and five hydrogen bond acceptors . It also has five rotatable bonds .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis and Fungicidal Activity : This compound has been explored for its synthesis and potential fungicidal activity. Mao, Song, and Shi (2013) synthesized a series of novel compounds, including variants of this chemical, by annulation reactions and Knoevenagel reactions. These compounds showed moderate to excellent fungicidal activity against certain pathogens (Mao, H., Song, H., & Shi, D.-Q., 2013).
Reactivity with Amines : Lukevics et al. (2000) studied the nucleophilic addition of secondary amines to similar compounds, demonstrating that the reactivity and pathway depend on the structure of the thiophene dioxide, amine's basicity, and solvent nature (Lukevics, E., Arsenyan, P., Belyakov, S., Popelis, J., & Pudova, O., 2000).
Pharmaceutical and Biological Applications
Potential Anti-Arthritic Agents : Inagaki et al. (2000) explored derivatives of gamma-sultam, which are structurally related to the compound , for their antiarthritic properties. They found some derivatives effective in animal models without causing ulcers, indicating potential for the development of new antiarthritic drugs (Inagaki, M., Tsuri, T., Jyoyama, H., Ono, T., & others, 2000).
Selective Inhibition of Tumor-Associated Carbonic Anhydrases : Cornelio et al. (2019) synthesized 5-aryl-substituted isothiazol-3(2H)-one-1,(1)-(di)oxide analogs, showing inhibition of tumor-associated human carbonic anhydrase isoenzymes. This highlights the potential of derivatives of this compound in cancer therapy (Cornelio, B., Laronze-Cochard, M., Miambo, R. F., & others, 2019).
Industrial and Material Science Applications
- Catalytic Activity in Organic Reactions : Turek et al. (2014) synthesized palladium(II) complexes with triazole-based N-heterocyclic carbene ligands, related to the compound of interest. These complexes exhibited promising performance in Suzuki–Miyaura cross-coupling reactions, indicating potential applications in organic synthesis [(Turek, J., Panov, I., Semler, M., & others, 2014)](https://[https://consensus.app/papers/palladiumii-complexes-124triazolebased-nheterocyclic-turek/3969275be63c52c6b99c2579823dd9d2/?utm_source=chatgpt).
Safety And Hazards
The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
properties
IUPAC Name |
2-tert-butyl-1,1-dioxo-5-phenyl-4-(4-piperidin-1-ylanilino)-1,2-thiazol-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O3S/c1-24(2,3)27-23(28)21(22(31(27,29)30)18-10-6-4-7-11-18)25-19-12-14-20(15-13-19)26-16-8-5-9-17-26/h4,6-7,10-15,25H,5,8-9,16-17H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVANYIPLGFVBGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=O)C(=C(S1(=O)=O)C2=CC=CC=C2)NC3=CC=C(C=C3)N4CCCCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-tert-Butyl-5-phenyl 4-[(4-piperidin-1-ylphenyl)amino]isothiazol-3(2H)-one 1,1-dioxide |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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